molecular formula C16H11ClN2 B372624 4-Chloro-2,6-diphenylpyrimidine d_1_

4-Chloro-2,6-diphenylpyrimidine d_1_

Cat. No.: B372624
M. Wt: 267.73g/mol
InChI Key: MJDDVTZXYXHTRY-WORMITQPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-diphenylpyrimidine d_1_ is a useful research compound. Its molecular formula is C16H11ClN2 and its molecular weight is 267.73g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H11ClN2

Molecular Weight

267.73g/mol

IUPAC Name

4-chloro-5-deuterio-2,6-diphenylpyrimidine

InChI

InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H/i11D

InChI Key

MJDDVTZXYXHTRY-WORMITQPSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl

Isomeric SMILES

[2H]C1=C(N=C(N=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (9.30 mL, 99.8 mmol, 7.5 eq.) was added dropwise to 2,6-diphenyl-3H-pyrimidin-4-one (10) (3.3 g, 13.3 mmol) in a vigorous reaction. To this mixture was added slowly phosphorous pentachloride (2.77 g, 13.3 mmol, 1 eq.) and the reaction mixture was stirred at reflux for 3 hours. The reaction mixture was then quenched by pouring into ice-water, and extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with water and brine, dried (MgSO4) and then concentrated to give a yellow solid. This was recrystallised from hot ethanol to give fine white needles (65%). 1H NMR δ (CDCl3): 8.60-8.18 (m, 5H, Ar), 7.63 (s, 1H, Ar), 7.51-7.57 (m, 5H, Ar).
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.